(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a trimethoxybenzylidene group, which is known for its versatile pharmacophore properties . The compound has shown potential in various scientific research applications due to its unique structural features and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves the condensation of 2-R-5-imino-6H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones with aromatic aldehydes in the presence of a base such as triethylamine (Et3N) . The reaction proceeds through the formation of a methylene group, which then reacts with carbon disulfide to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a one-pot method that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thiadiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. The trimethoxybenzylid
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(6Z)-5-imino-2-propyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H20N4O4S/c1-5-6-14-21-22-16(19)11(17(23)20-18(22)27-14)7-10-8-12(24-2)15(26-4)13(9-10)25-3/h7-9,19H,5-6H2,1-4H3/b11-7-,19-16? |
InChI Key |
QTCGOSFTLCSXBC-SUCZFMDKSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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